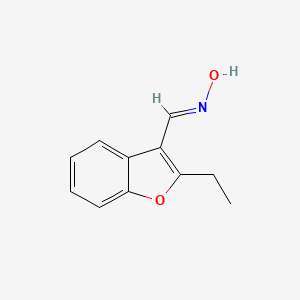

2-Ethyl-1-benzofuran-3-carbaldehyde oxime

Description

Contextualization within Benzofuran (B130515) and Oxime Chemistry

2-Ethyl-1-benzofuran-3-carbaldehyde oxime is a molecule that integrates two important chemical scaffolds: a benzofuran core and an oxime functional group. The benzofuran portion consists of a benzene (B151609) ring fused to a furan (B31954) ring, a common heterocyclic structure in many natural and synthetic compounds. nih.gov The oxime group (-CH=NOH) is located at the 3-position of the benzofuran ring, attached to a carbaldehyde carbon, and an ethyl group is substituted at the 2-position. This specific arrangement of functional groups dictates the compound's chemical properties and reactivity.

Significance of Benzofuran and Oxime Scaffolds in Modern Organic Synthesis

Both benzofuran and oxime moieties are of considerable interest in modern organic synthesis. The benzofuran scaffold is a key structural component in numerous biologically active compounds, exhibiting a wide range of pharmacological properties. nih.gov Oximes are versatile functional groups that serve as important intermediates in various chemical transformations. They are readily prepared from aldehydes or ketones and can be converted into a variety of other functional groups, including amines, nitriles, and amides. masterorganicchemistry.com The Beckmann rearrangement, for instance, is a classic organic reaction that transforms oximes into amides. masterorganicchemistry.comwikipedia.org

Research Trajectory and Scope of Investigations

While the parent compound, 2-Ethyl-1-benzofuran-3-carbaldehyde, is a known chemical intermediate, specific research focused solely on its oxime derivative is limited in widely available literature. Therefore, the study of this compound largely involves the extrapolation of known chemical principles from related benzofuran and oxime chemistry. Investigations would typically cover its synthesis from the parent aldehyde, characterization using modern spectroscopic techniques, exploration of its chemical reactivity, and its potential as a building block in the synthesis of more complex molecules.

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-10-9(7-12-13)8-5-3-4-6-11(8)14-10/h3-7,13H,2H2,1H3/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKQODPEAREPPX-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2O1)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C2=CC=CC=C2O1)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

Synthetic Pathways to this compound

The most direct and common method for the synthesis of this compound is the reaction of 2-Ethyl-1-benzofuran-3-carbaldehyde with hydroxylamine (B1172632) or one of its salts, such as hydroxylamine hydrochloride. This condensation reaction is typically carried out in a suitable solvent, often in the presence of a mild base to neutralize the acid released if a hydroxylamine salt is used. The reaction proceeds by the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the oxime.

Alternative, though less direct, synthetic routes could potentially involve the construction of the benzofuran (B130515) ring on a precursor that already contains the oxime functionality or a group that can be readily converted to it. However, the oximation of the pre-formed aldehyde is the most straightforward and widely practiced approach.

Spectroscopic and Analytical Characterization

In the ¹H NMR spectrum, one would expect to see characteristic signals for the ethyl group (a triplet and a quartet), the aromatic protons of the benzene (B151609) ring, and a singlet for the oxime proton (-NOH), which is typically broad and can exchange with D₂O. The proton of the -CH=N group would also appear as a singlet.

The ¹³C NMR spectrum would show distinct signals for the carbons of the ethyl group, the benzofuran ring system, and the carbon of the C=N oxime group.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Ethyl -CH₃ | 1.2 - 1.4 |

| Ethyl -CH₂ | 2.7 - 2.9 |

| Aromatic-H | 7.2 - 7.8 |

| -CH=NOH | 8.0 - 8.5 |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Ethyl -CH₃ | 12 - 15 |

| Ethyl -CH₂ | 20 - 25 |

| Benzofuran C3 | 110 - 115 |

| Benzofuran Aromatic C | 110 - 130 |

| -C=NOH | 140 - 150 |

| Benzofuran C2 | 150 - 155 |

Mass spectrometry would be used to determine the molecular weight of the compound. The molecular ion peak (M+) would be expected at an m/z value corresponding to the molecular formula C₁₁H₁₁NO₂.

The IR spectrum would display characteristic absorption bands for the different functional groups present in the molecule. A broad band in the region of 3100-3600 cm⁻¹ would be indicative of the O-H stretching of the oxime group. researchgate.netwikipedia.org The C=N stretching vibration would be expected to appear in the range of 1640-1680 cm⁻¹. researchgate.net Absorptions corresponding to the C-H bonds of the aromatic ring and the ethyl group, as well as the C-O-C stretching of the furan (B31954) ring, would also be present. researchgate.net

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (oxime) | 3100 - 3600 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=N stretch (oxime) | 1640 - 1680 |

| C=C stretch (aromatic) | 1450 - 1600 |

Chemical Reactivity and Transformation Mechanisms of 2 Ethyl 1 Benzofuran 3 Carbaldehyde Oxime Derivatives

Homolytic N-O Bond Cleavage and Radical Generation

The nitrogen-oxygen (N-O) bond in oximes is relatively weak, with an average bond energy of approximately 57 kcal/mol, making it susceptible to homolytic cleavage under various stimuli. semanticscholar.org This cleavage results in the formation of two distinct radical species: an iminyl radical and an oxygen-centered radical. The generation and subsequent reactions of these radicals are central to the chemistry of oxime derivatives.

Iminyl Radical Chemistry and Transformations

Upon homolytic cleavage of the N-O bond of 2-Ethyl-1-benzofuran-3-carbaldehyde oxime, an iminyl radical is formed. Iminyl radicals are versatile intermediates in organic synthesis. researchgate.net The structure of these radicals is characterized by an angular C=N–O fragment, and they can exist as E and Z isomers, though isomerization is typically rapid. nih.gov

Once generated, the 2-ethyl-1-benzofuran-3-carbaldehydiminyl radical can undergo several transformations:

Hydrogen Atom Abstraction (HAT): Iminyl radicals can abstract hydrogen atoms from suitable donors in the reaction medium, leading to the formation of the corresponding imine. mdpi.com This imine can then be hydrolyzed to yield an aldehyde.

Cyclization: If the molecule contains unsaturated bonds or C-H bonds in appropriate positions, intramolecular cyclization can occur. For instance, 5-exo-trig cyclization of iminyl radicals generated from unsaturated oximes is a common method for synthesizing nitrogen-containing heterocycles like isoxazolines. nih.gov

Dimerization: Iminyl radicals can dimerize, although the initial dimers are often unstable. nih.gov

Fragmentation: Depending on the structure, β-scission of the iminyl radical can occur, leading to the formation of nitriles. nih.gov

The specific pathway taken by the iminyl radical derived from this compound would depend on the reaction conditions and the presence of other reagents.

Oxygen-Centered Radical Chemistry

Simultaneously with the iminyl radical, homolytic N-O bond cleavage generates an oxygen-centered radical. In the case of the parent oxime, this would be a hydroxyl radical (HO•). If O-substituted oxime derivatives, such as oxime esters, are used, the process yields an acyloxyl radical along with the iminyl radical. mdpi.com

Oxygen-centered radicals, particularly alkoxy radicals, are highly reactive species. baranlab.org Their chemistry is often dominated by two main pathways:

Hydrogen Atom Abstraction (HAT): These radicals are powerful hydrogen abstractors, capable of removing a hydrogen atom from a wide range of C-H bonds to form an alcohol and a new carbon-centered radical.

β-Scission (β-fragmentation): Alkoxy radicals can undergo fragmentation, where a bond beta to the oxygen atom breaks. This process is often competitive with HAT and is favored at higher temperatures. baranlab.org

In the context of this compound, the generated hydroxyl radical is a highly reactive, non-selective species that can engage in various abstraction or addition reactions with other molecules present in the system.

Photochemical and Thermal Stimulus for Radical Dissociation

The generation of radicals from oxime derivatives is typically initiated by external energy, either in the form of heat (thermolysis) or light (photolysis).

Photochemical Stimulus: O-substituted oximes, particularly oxime esters, are effective sources of radicals upon photolysis. mdpi.com UV irradiation can provide the necessary energy to cleave the weak N-O bond, generating iminyl and oxygen-centered radicals in a clean and controlled manner. This method allows for reactions to be conducted at lower temperatures.

Thermal Stimulus: Heating oxime derivatives can also induce homolytic N-O bond cleavage. The temperature required for thermal dissociation depends on the specific structure of the oxime and its substituents. Thermal decomposition can sometimes lead to more complex product mixtures compared to photochemical methods. nih.gov The choice between thermal and photochemical initiation allows for tuning the reaction conditions to favor desired radical transformation pathways.

| Radical Type | Precursor | Generation Method | Key Transformations |

| Iminyl Radical | Oxime / Oxime Ester | Photolysis, Thermolysis | H-atom abstraction, Cyclization, Dimerization |

| Oxygen-Centered Radical | Oxime / Oxime Ester | Photolysis, Thermolysis | H-atom abstraction, β-Scission |

| Carbon-Centered Radical | Oxime Ester (via decarboxylation) | Photolysis, Thermolysis | Ring closure, Addition to π-bonds |

Metal-Involving Reactions of Oximes and Oxime Derivatives

Transition metals are widely used to catalyze reactions involving oximes, providing alternative pathways to radical-based transformations. semanticscholar.org These metals can interact with the oxime moiety in several ways, fundamentally altering its reactivity. Palladium, copper, rhodium, and iron are commonly employed catalysts in the synthesis and functionalization of benzofurans and in reactions involving oximes. semanticscholar.orgnih.govunicatt.it

Metal-Enhanced Nucleophilicity of Oximes

The nitrogen and oxygen atoms of the oxime group possess lone pairs of electrons, allowing them to act as nucleophiles or ligands for metal centers. Coordination to a metal can enhance the nucleophilicity of the oxime. In palladium-catalyzed reactions, for instance, the oxime can act as a nucleophile in Tsuji-Trost type reactions for the functionalization of allylic substrates. unicatt.it This enhanced nucleophilicity facilitates the formation of new C-N or C-O bonds under milder conditions than would otherwise be possible.

Electrophilic Activation in Metal-Catalyzed Oxime Reactions

Alternatively, a metal catalyst can function as a Lewis acid, coordinating to the oxime's oxygen atom. This coordination makes the oxime group more electrophilic and susceptible to nucleophilic attack. More commonly, the metal activates a partner molecule, which then reacts with the oxime.

In the context of benzofuran (B130515) chemistry, transition-metal catalysis is a cornerstone for synthesis and functionalization. researchgate.net For a substrate like this compound, metal catalysis could facilitate several transformations:

Cross-Coupling Reactions: The benzofuran ring system can be functionalized using palladium-catalyzed cross-coupling reactions. unicatt.it

Cyclization Reactions: Metal catalysts like copper and iron are known to promote cyclization reactions involving oximes, often through mechanisms that involve N-O bond cleavage to form N-heterocycles. semanticscholar.org For example, copper-catalyzed coupling of oxime acetates can lead to the synthesis of thiazoles or triazoles. semanticscholar.org

Redox-Neutral Processes: Some metal-catalyzed reactions proceed under redox-neutral conditions, where the oxime derivative acts as an internal oxidant, facilitating transformations without the need for external oxidizing agents. semanticscholar.org

| Catalyst | Typical Reaction | Role of Metal |

| Palladium (Pd) | Cross-Coupling, Allylic Substitution | Activates substrate, Facilitates reductive elimination |

| Copper (Cu) | Cyclization, Coupling Reactions | Promotes N-O bond cleavage, SET processes |

| Rhodium (Rh) | C-H Activation, Annulation | Forms metal-vinylidene or rhodium-nitrenoid |

| Iron (Fe) | [3+2] Cyclization | Lewis acid activation, Redox cycling |

Cyclization and Rearrangement Pathways

The inherent reactivity of the benzofuran nucleus, combined with the electronic properties of the oxime group, facilitates a range of intramolecular cyclizations and molecular rearrangements. These transformations are pivotal in constructing complex heterocyclic systems.

The strategic positioning of reactive sites within this compound derivatives enables intramolecular cyclization cascades, leading to the formation of diverse and often complex heterocyclic scaffolds. These reactions are typically triggered by generating a reactive intermediate, such as a radical or an ionic species, that can attack another part of the molecule.

Research into related benzofuran structures has shown that radical cyclization is a powerful tool. For instance, single-electron transfer (SET) to derivatives like 2-iodo aryl allenyl ethers can initiate a radical cascade, ultimately forming polycyclic benzofurans. nih.gov Similarly, electrochemical methods have been employed to generate oxime radicals from phenol (B47542) derivatives with an oxime side chain, which then undergo intramolecular C-O bond-forming cyclization to create spiroisoxazolines. researchgate.net This approach highlights the potential for anodic oxidation to trigger dearomative spirocyclization in suitably designed benzofuran oxime precursors. researchgate.net

Cascade reactions involving the in-situ generation of ortho-quinone methides (o-QMs) from related phenol derivatives offer another route to complex dihydrobenzofurans through Michael additions and subsequent intramolecular cyclizations. researchgate.net While not originating from the oxime itself, these strategies illustrate the broader capacity of the benzofuran system to participate in intricate cyclization sequences to build frameworks like spiro[benzofuran-2,2′-furan]-3-ones. researchgate.net

Table 1: Examples of Intramolecular Cyclization Pathways in Benzofuran & Oxime Derivatives

| Starting Material Type | Reaction Type | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 2-Iodo aryl allenyl ethers | Radical cyclization cascade | Polycyclic benzofurans | nih.gov |

| Phenols with oxime side chain | Electrochemical dearomative spiroisoxazolization | Spiroisoxazolines | researchgate.net |

| ortho-Allylphenols and enones | Olefin cross-metathesis / oxo-Michael reaction | Benzofuran and benzoxazine (B1645224) derivatives | nih.gov |

The Beckmann rearrangement is a classic acid-catalyzed transformation of oximes into amides or lactams. wikipedia.org For an aldoxime, such as this compound, this rearrangement typically leads to the formation of a nitrile rather than an amide. masterorganicchemistry.com

The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group, often through protonation in the presence of a strong acid (like sulfuric acid, phosphorus pentachloride, or tosyl chloride). wikipedia.orgmasterorganicchemistry.com This is followed by a concerted migration of the group anti-periplanar to the leaving group on the nitrogen atom, resulting in the expulsion of water and the formation of a nitrilium ion intermediate. organic-chemistry.org For an aldoxime, the migrating group is a hydrogen atom. Subsequent deprotonation yields the corresponding nitrile. masterorganicchemistry.com

The general mechanism for the Beckmann rearrangement of an aldoxime is as follows:

Activation of the Hydroxyl Group: Protonation of the oxime oxygen by an acid catalyst to form a better leaving group (H₂O). masterorganicchemistry.com

Rearrangement and Water Elimination: The hydrogen atom migrates from the carbon to the nitrogen, leading to the simultaneous cleavage of the N-O bond and the departure of a water molecule. masterorganicchemistry.com

Deprotonation: Loss of a proton from the nitrogen atom gives the final nitrile product. masterorganicchemistry.com

A variety of reagents and conditions can promote this rearrangement, including mild alternatives to strong acids, such as cyanuric chloride with zinc chloride or 2,4,6-trichloro masterorganicchemistry.comrsc.orgorganic-chemistry.orgtriazine (TCT) in DMF, which can be applied to sensitive substrates. wikipedia.orgaudreyli.com

Table 2: Reagents for Promoting Beckmann Rearrangement

| Reagent/Catalyst | Conditions | Product from Aldoxime | Reference |

|---|---|---|---|

| Strong Acids (H₂SO₄, PCl₅) | High temperature | Nitrile | wikipedia.org |

| Thionyl Chloride | Varies | Nitrile | wikipedia.org |

| Cyanuric Chloride / Zinc Chloride | Catalytic | Nitrile | wikipedia.org |

| 2,4,6-Trichloro masterorganicchemistry.comrsc.orgorganic-chemistry.orgtriazine (TCT) | DMF, Room Temperature | Nitrile | audreyli.com |

Aldoximes can undergo oxidative dimerization to form furoxans (1,2,5-oxadiazole 2-oxides). This transformation typically proceeds through the in-situ generation of nitrile oxide intermediates, which then undergo a [3+2] cycloaddition reaction. mdpi.com

Common methods for this conversion involve treating the aldoxime with an oxidizing agent. For example, solvent-free mechanochemical milling using Oxone® in the presence of sodium chloride and a base has been shown to be an efficient, environmentally friendly method for synthesizing furoxans from various aromatic aldoximes. mdpi.com The proposed mechanism involves the oxidation of the aldoxime to a nitrile oxide, which then dimerizes.

However, studies have indicated that this specific mechanochemical method may not be suitable for all substrates. It was reported that heteroaromatic aldoximes, including (E)-benzofuran-2-carbaldehyde oxime, were not successful substrates under these particular reaction conditions, yielding no furoxan product. mdpi.com This suggests that the electronic nature of the benzofuran ring may interfere with the reaction pathway, potentially by destabilizing the nitrile oxide intermediate or promoting alternative side reactions. Other synthetic routes using different oxidizing systems may be required to achieve furoxan formation from benzofuran-based aldoximes.

Derivatization Reactions of the Oxime Functionality

The hydroxyl group of the oxime is readily functionalized, allowing for the synthesis of various esters and ethers. These derivatives are not only important for modifying the compound's properties but also serve as precursors for generating radicals, making them valuable in synthetic chemistry. mdpi.com

Oxime esters are synthesized by reacting the oxime with an appropriate acylating agent. This is a straightforward and efficient derivatization that involves the acylation of the oxygen atom of the oxime's hydroxyl group. mdpi.com

The most common methods include:

Reaction with Acyl Chlorides: The oxime is treated with an alkanoyl or aroyl chloride in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

Reaction with Carboxylic Anhydrides: Acylation can also be achieved using an acid anhydride, often with a base or catalyst.

These reactions are generally high-yielding. For example, (benzofuran-2-yl)(3-phenyl-3-methyl cyclobutyl) ketoxime has been successfully converted into its O-phenylacylketoxime derivatives in high yields. nih.gov The resulting O-acyl oximes are notable for their comparatively weak N–O bonds, which can be cleaved homolytically under thermal or photochemical conditions to generate iminyl and acyloxyl radicals. mdpi.com

Table 3: Synthesis of Representative Oxime Esters

| Oxime Substrate | Acylating Agent | Base/Catalyst | Product Type |

|---|---|---|---|

| This compound | Acetyl chloride | Pyridine | O-Acetyl Oxime Ester |

| This compound | Benzoyl chloride | Triethylamine | O-Benzoyl Oxime Ester |

| This compound | Acetic anhydride | Sodium Acetate | O-Acetyl Oxime Ester |

The synthesis of oxime ethers involves the alkylation or arylation of the oxime's oxygen atom. These derivatives are generally stable compounds and have been explored for various applications. nih.gov

O-Alkyl Oxime Ethers: These are typically prepared via a Williamson ether synthesis. The oxime is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding oximate anion. This nucleophile is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the O-alkyl oxime ether. nih.gov

O-Aryl Oxime Ethers: The synthesis of O-aryl ethers is more challenging and often requires transition metal catalysis due to the lower reactivity of aryl halides. Palladium- and copper-catalyzed cross-coupling reactions are common strategies. organic-chemistry.org For instance, an efficient palladium-catalyzed O-arylation of ethyl acetohydroximate (a hydroxylamine (B1172632) equivalent) with aryl chlorides, bromides, and iodides has been developed. nih.gov The resulting O-aryl hydroxylamine products are valuable precursors that can be condensed with aldehydes or ketones to form O-aryl oxime ethers or can be directly converted into substituted benzofurans. organic-chemistry.orgnih.govorganic-chemistry.org

Table 4: Synthetic Routes to Oxime Ethers

| Ether Type | Reagents | Catalyst/Base | General Reaction |

|---|---|---|---|

| O-Alkyl | Alkyl Halide (R-X) | Base (e.g., NaH, K₂CO₃) | Williamson Ether Synthesis |

| O-Aryl | Aryl Halide (Ar-X) | Pd or Cu catalyst | Cross-Coupling Reaction |

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Ethyl 1 Benzofuran 3 Carbaldehyde Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-Ethyl-1-benzofuran-3-carbaldehyde oxime, the spectrum would be expected to show distinct signals corresponding to the ethyl group, the aromatic protons on the benzofuran (B130515) ring, the oxime proton, and the imine proton.

Key expected features would include:

A triplet and a quartet for the ethyl group protons, indicative of the -CH₂-CH₃ spin system.

A series of multiplets in the aromatic region (typically 7.0-8.0 ppm) for the four protons on the benzene (B151609) portion of the benzofuran core.

A singlet for the proton of the oxime hydroxyl group (-NOH), which may be broad and its chemical shift can be concentration and solvent dependent.

A singlet for the imine proton (-CH=NOH).

As a reference, the ¹H NMR spectral data for a related compound, 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone oxime, revealed characteristic signals that aid in postulating the expected shifts for the target molecule.

Table 1: Representative ¹H NMR Data for a Benzofuran Oxime Derivative Data presented is for 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone oxime and serves as an illustrative example.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.65 - 7.25 | m |

| Oxime-OH | 8.50 | s |

| CH₂ | 4.25 | s |

| CH₃ (mesityl) | 2.30, 2.15 | s |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Expected signals would include:

Two signals in the aliphatic region for the ethyl group carbons.

Multiple signals in the aromatic/olefinic region for the carbons of the benzofuran ring system.

A signal for the imine carbon (C=N), typically found in the 140-160 ppm range.

Illustrative ¹³C NMR data from 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone oxime highlights the regions where the carbon signals for the benzofuran core and the oxime functionality are expected to appear.

Table 2: Representative ¹³C NMR Data for a Benzofuran Oxime Derivative Data presented is for 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone oxime and serves as an illustrative example.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Benzofuran C (Aromatic) | 155.0 - 112.9 |

| C=N (Oxime) | 152.5 |

| Mesityl C (Aromatic) | 138.0 - 129.5 |

| CH₂ | 32.0 |

| CH₃ (Mesityl) | 21.0, 20.0 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. It is particularly useful for identifying the presence of specific functional groups. For this compound, key vibrational modes would include the O-H stretch of the oxime, the C=N stretch of the imine, C=C stretching from the aromatic ring, and C-O stretching of the furan (B31954) ether.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Oxime O-H | Stretching | 3400 - 3100 (broad) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| C=N (Oxime) | Stretching | 1680 - 1620 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-O (Ether) | Stretching | 1250 - 1050 |

| N-O | Stretching | 960 - 930 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. This allows for the calculation of a precise molecular formula. For this compound (C₁₁H₁₁NO₂), the expected exact mass can be calculated and compared to the experimental value to confirm its composition. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information about the connectivity of the molecule.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

When a suitable single crystal of the compound can be grown, Single Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For a related benzofuran oxime derivative, 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone oxime, SC-XRD analysis revealed a monoclinic crystal system with a P2₁/c space group. scirp.org The study also detailed intermolecular hydrogen bonding between the oxime's hydroxyl group and the nitrogen atom of an adjacent molecule, forming a dimeric structure. scirp.org Similar analyses for this compound would provide unambiguous confirmation of its molecular structure and insights into its solid-state packing and intermolecular forces.

Table 4: Representative Crystallographic Data for a Benzofuran Oxime Derivative Data presented is for 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone oxime and serves as an illustrative example.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345(2) |

| b (Å) | 10.987(3) |

| c (Å) | 13.456(4) |

| β (°) | 108.99(2) |

| Volume (ų) | 1725.6(8) |

| Z | 4 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediate Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. The N-O bond in oximes can undergo homolytic cleavage under certain conditions (e.g., photolysis or reaction with one-electron oxidants) to generate iminoxyl radicals. nih.govbeilstein-journals.org

EPR spectroscopy could be employed to study potential radical intermediates formed from this compound. The generation of an iminoxyl radical from this precursor would result in a characteristic EPR spectrum. nih.gov The key parameters obtained from the spectrum, such as the g-value and hyperfine coupling constants (particularly to the ¹⁴N nucleus), would confirm the presence and electronic structure of the radical. nih.govacs.org Such studies are crucial for understanding reaction mechanisms that may involve radical pathways. The unpaired electron in iminoxyl radicals is primarily localized on the nitrogen and oxygen atoms, classifying them as σ-radicals. nih.gov

Computational and Theoretical Studies

Molecular Geometry and Electronic Structure

Computational chemistry software can be used to model the three-dimensional structure of the molecule and to calculate its optimal geometry. Such studies can also provide information about the electronic properties of the molecule, such as the distribution of electron density and the energies of the molecular orbitals. This information can help in understanding the molecule's reactivity and spectroscopic properties.

Reaction Mechanism Investigations

Theoretical calculations can be employed to investigate the mechanisms of reactions involving this compound, such as the Beckmann rearrangement. By calculating the energies of reactants, transition states, and products, it is possible to determine the most likely reaction pathway and to gain a deeper understanding of the factors that control the reaction's outcome.

Exploration of Chemical Space and Scaffold Modification

Functionalization Strategies of the Benzofuran (B130515) Ring System in Oxime Derivatives

The benzofuran nucleus is amenable to various functionalization reactions, enabling the introduction of diverse substituents to modulate the compound's properties. While direct functionalization of 2-Ethyl-1-benzofuran-3-carbaldehyde oxime is not extensively documented, strategies employed for similar 2,3-disubstituted benzofurans can be extrapolated.

Palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of halogenated benzofurans. For instance, 2,3-dibromobenzofuran (B3192647) can undergo regioselective Sonogashira and Negishi-type cross-coupling reactions, primarily at the more reactive C2 position. thieme-connect.com Subsequent functionalization at the C3 position can then be achieved. thieme-connect.com This suggests that if a halogen were introduced onto the benzene (B151609) ring of this compound, selective palladium-catalyzed cross-couplings could be employed to introduce aryl, alkyl, or other functionalities.

Furthermore, palladium-catalyzed oxidative annulation between phenols and alkenylcarboxylic acids has been shown to produce 2,3-disubstituted benzofurans. nih.govsemanticscholar.org This methodology could potentially be adapted to introduce further complexity to the benzofuran core. C-H activation is another emerging strategy for the direct functionalization of benzofuran rings, offering an atom-economical approach to introduce new bonds. nih.gov

Electrophilic substitution reactions on the benzofuran ring, such as halogenation or nitration, could also be explored. However, the directing effects of the existing ethyl and carbaldehyde oxime groups would need to be considered to predict the regioselectivity of such reactions.

Table 1: Potential Functionalization Reactions on the Benzofuran Ring

| Reaction Type | Reagents and Conditions (Analogous Systems) | Potential Position of Functionalization |

| Sonogashira Coupling | Aryl halide, terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Benzene ring (if pre-halogenated) |

| Negishi Coupling | Organozinc reagent, Pd or Ni catalyst | Benzene ring (if pre-halogenated) |

| C-H Arylation | Aryl halide, Pd catalyst, directing group | C4, C5, C6, or C7 positions |

| Halogenation | N-Bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) | Benzene ring |

Diversification and Substitution at the Oxime Moiety

The oxime functional group of this compound is a key site for diversification. The lone pair of electrons on the nitrogen atom and the hydroxyl group provide opportunities for various chemical transformations, most notably the formation of oxime ethers and esters.

The synthesis of oxime ethers can be readily achieved by O-alkylation of the oxime with various alkylating agents, such as alkyl halides or epoxides, in the presence of a base. This approach allows for the introduction of a wide array of substituents, including simple alkyl chains, functionalized moieties, and even other heterocyclic rings. The synthesis of benzoylphenylureas containing oxime ether and oxime ester groups has been reported, highlighting the feasibility of such modifications. nih.gov

Similarly, O-acylation of the oxime with acyl chlorides or anhydrides yields oxime esters. These derivatives can exhibit different chemical and physical properties compared to the parent oxime and the corresponding ethers. The choice of the acylating agent allows for the introduction of various ester functionalities, which can influence factors like lipophilicity and metabolic stability.

The geometry of the oxime (E/Z isomerism) can also play a role in the biological activity and chemical reactivity of its derivatives. The synthesis and characterization of both syn and anti isomers of N-substituted indole-3-carbaldehyde oxime derivatives have been reported, suggesting that stereochemistry at the C=N bond is an important consideration. nih.gov

Table 2: Examples of Diversification at the Oxime Moiety

| Derivative Type | Synthetic Method | Potential Reagents |

| Oxime Ethers | Williamson ether synthesis | Alkyl halides, tosylates, mesylates |

| Oxime Esters | Acylation | Acyl chlorides, acid anhydrides |

| Carbonate Derivatives | Reaction with chloroformates | Alkyl or aryl chloroformates |

| Carbamate Derivatives | Reaction with isocyanates | Alkyl or aryl isocyanates |

Design and Synthesis of Analogs for Chemical Property Modulation

The design and synthesis of analogs of this compound are driven by the need to modulate its chemical and biological properties for specific applications. Structure-activity relationship (SAR) studies on benzofuran derivatives have provided valuable insights into how modifications at different positions of the scaffold can influence their activity. nih.govnih.gov

For instance, in the context of developing anticancer agents, SAR studies have shown that substitutions at the C2 and C3 positions of the benzofuran ring can be crucial for cytotoxic activity. nih.gov The introduction of different aryl or heterocyclic rings at these positions can significantly impact the biological profile. Therefore, analogs of this compound could be designed by replacing the ethyl group at the C2 position with other alkyl, aryl, or heteroaryl moieties.

Similarly, modifications to the benzene part of the benzofuran ring, such as the introduction of electron-donating or electron-withdrawing groups, can alter the electronic properties of the entire molecule. nih.gov This, in turn, can affect its reactivity, polarity, and ability to interact with biological targets.

Table 3: Strategies for Analog Design

| Modification Site | Rationale for Modification | Example of Analog |

| C2-Position | Modulate steric bulk and electronic properties. | 2-Phenyl-1-benzofuran-3-carbaldehyde oxime |

| Benzene Ring | Alter lipophilicity and electronic character. | 5-Methoxy-2-ethyl-1-benzofuran-3-carbaldehyde oxime |

| Oxime Moiety | Change hydrogen bonding and isosteric replacement. | 2-Ethyl-1-benzofuran-3-carbaldehyde hydrazone |

| C3-Side Chain | Explore different functional group interactions. | N-(2-Ethyl-1-benzofuran-3-ylmethyl)hydroxylamine |

Role as a Key Intermediate in Multi-Step Organic Synthesis

While specific examples of this compound as a key intermediate are not prevalent in the literature, the parent aldehyde, 2-Ethyl-1-benzofuran-3-carbaldehyde, is recognized as a useful research chemical and building block in organic synthesis. pharmaffiliates.com Aldehydes are versatile functional groups that can participate in a wide range of chemical transformations.

The aldehyde group can be readily oxidized to a carboxylic acid, providing a handle for amide bond formation or other transformations. Conversely, it can be reduced to an alcohol, which can then be further functionalized. The aldehyde can also participate in various carbon-carbon bond-forming reactions, such as the Wittig reaction, Horner-Wadsworth-Emmons reaction, or aldol (B89426) condensations, to build more complex molecular architectures.

The oxime derivative itself can also serve as a valuable intermediate. For example, oximes can be dehydrated to form nitriles, which are versatile functional groups in organic synthesis. They can also undergo the Beckmann rearrangement to form amides. Furthermore, the oxime can be a precursor for the synthesis of various heterocyclic systems. For instance, the reaction of oximes with certain reagents can lead to the formation of isoxazoles or other nitrogen-containing heterocycles.

The use of benzofuran-3-carbaldehydes in multicomponent reactions (MCRs) also highlights their potential as key intermediates. nih.gov MCRs allow for the rapid construction of complex molecules in a single step, and the reactivity of the aldehyde group makes it an ideal component for such transformations. For example, a one-pot, five-component reaction for the synthesis of tetrazol-benzofuran hybrids has been described. rsc.org

In the total synthesis of natural products containing the benzofuran ring system, functionalized benzofuran aldehydes often serve as crucial intermediates. rsc.org For example, 2-(4-benzyloxy-3-methoxyphenyl)-5-(3-benzyloxypropyl)-7-methoxybenzofuran-3-carbaldehyde was a key intermediate in the synthesis of a complex natural product. rsc.org This underscores the importance of compounds like 2-Ethyl-1-benzofuran-3-carbaldehyde and its oxime derivative as building blocks for the synthesis of more elaborate molecules.

Future Research Directions and Unexplored Avenues in 2 Ethyl 1 Benzofuran 3 Carbaldehyde Oxime Chemistry

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic approaches to 2-Ethyl-1-benzofuran-3-carbaldehyde oxime often follow conventional, multi-step pathways which can be associated with drawbacks such as the use of hazardous reagents, generation of substantial waste, and low atom economy. A primary objective for future research is the creation of more efficient and environmentally responsible synthetic methods. nih.govbenthamdirect.com

Key areas for development include:

Green Chemistry Principles: The adoption of green chemistry principles is paramount for modern synthetic chemistry. benthamdirect.comelsevier.esbohrium.com The exploration of alternative energy sources, such as microwave irradiation or mechanochemical methods, could accelerate reaction rates and lower energy consumption. Furthermore, the substitution of conventional organic solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents should be a central focus. nih.govacs.org

Advanced Catalytic Strategies: Transition-metal-catalyzed reactions offer powerful tools for efficient bond formation. organic-chemistry.orgthieme.de The development of a catalytic C-H functionalization approach for the direct formylation of a 2-ethyl-1-benzofuran precursor would be a highly innovative and atom-economical route, circumventing the necessity for pre-functionalized starting materials. researchgate.netacs.org

| Synthetic Approach | Current Challenges | Proposed Future Direction |

| Linear Multi-Step Synthesis | Time-intensive, significant waste production | One-Pot/Tandem Reactions |

| Conventional Heating | High energy input, prolonged reaction times | Microwave Irradiation/Mechanochemistry |

| Traditional Organic Solvents | Environmental and health concerns | Green Solvents (e.g., water, bio-solvents) |

| Use of Pre-functionalized Substrates | Reduced atom economy, additional synthetic steps | Direct Catalytic C-H Functionalization |

In-Depth Mechanistic Studies of Novel Transformations

A comprehensive understanding of the reaction mechanisms involving this compound is fundamental for the optimization of known reactions and the discovery of new chemical transformations. The oxime functional group is a versatile precursor for a variety of reactions, yet detailed mechanistic elucidations are often sparse. nsf.govnih.gov

Future mechanistic investigations should focus on:

Beckmann Rearrangement: The Beckmann rearrangement, a classical transformation of oximes into amides, warrants a detailed investigation for this specific substrate. A combination of computational (DFT) and experimental studies could provide valuable insights into the migratory aptitude of the benzofuran (B130515) moiety and the electronic influence of the ethyl group, potentially enabling the selective synthesis of novel benzofuran-containing amides.

Redox Chemistry: A systematic exploration of the reductive and oxidative pathways of the oxime is needed. This includes the catalytic reduction to the corresponding amine or hydroxylamine (B1172632), and oxidation to other nitrogen-containing functional groups. nih.gov Mechanistic studies employing techniques such as in-situ spectroscopy and kinetic analysis would be instrumental in optimizing these transformations.

Cycloaddition Reactions: The potential for the C=N bond of the oxime to engage in cycloaddition reactions, for instance, [3+2] cycloadditions with various dipolarophiles, remains a largely unexplored domain. rsc.orgrsc.org Mechanistic investigations would be crucial for understanding the regioselectivity and stereoselectivity of such reactions, thereby opening pathways to complex, fused heterocyclic systems.

Exploration of Undiscovered Reactivity Patterns

The distinct electronic and steric characteristics of this compound suggest the potential for novel and undiscovered reactivity. Future research should aim to expand the boundaries of its known chemical behavior.

Promising areas for exploration include:

Metal-Catalyzed Cross-Coupling: The oxime functional group has the potential to act as a directing group in C-H activation and functionalization reactions. researchgate.netacs.orgicchafoundation.org.in Investigating its capacity to direct the functionalization of the benzofuran nucleus or the appended ethyl group could pave the way for powerful new synthetic strategies.

Radical Chemistry: The behavior of this compound under radical conditions is a fertile ground for new discoveries. rsc.orgdntb.gov.uabeilstein-journals.org For instance, radical addition to the C=N bond or radical cyclization pathways could lead to the assembly of unique and complex molecular architectures. researchgate.net

Photoredox Catalysis: The application of photoredox catalysis to transformations involving this oxime is a highly promising and largely untapped research avenue. columbia.eduresearchgate.netrsc.orgrsc.org This approach could facilitate mild and selective reactions that are not readily achievable through conventional thermal methods, such as novel C-C bond cleavage and functionalization cascades. researchgate.netnih.gov

Integration with Emerging Catalytic Systems for Enhanced Selectivity

The selectivity—encompassing chemoselectivity, regioselectivity, and stereoselectivity—of reactions involving this compound can be significantly improved by leveraging modern and emerging catalytic systems.

Potential catalytic approaches to be explored:

Asymmetric Catalysis: For reactions that introduce new stereocenters, the development and application of chiral catalysts are of utmost importance. A key target would be the asymmetric reduction of the oxime to produce a chiral amine, a valuable building block for the synthesis of biologically active compounds. bohrium.comnature.comincatt.nl

Biocatalysis: The use of enzymes as biocatalysts offers the potential for exceptional selectivity under mild, environmentally benign conditions. rsc.orgrsc.org Screening for enzymes capable of transforming this compound, for example, through reduction or hydrolysis, could lead to highly efficient and sustainable synthetic processes.

Nanocatalysis: The application of catalytically active nanoparticles can provide advantages in terms of enhanced reactivity, selectivity, and the potential for catalyst recycling. researchgate.netnih.govresearchgate.net Investigating the use of various metal and metal-oxide nanoparticles for the transformation of this oxime is a worthwhile endeavor.

| Catalytic System | Potential Application | Desired Outcome |

| Chiral Catalysts | Asymmetric reduction of the oxime C=N bond | Enantiomerically enriched benzofuran amines |

| Enzymes (Biocatalysts) | Selective oxime transformations | High selectivity under mild, aqueous conditions |

| Metal Nanoparticles | Catalytic hydrogenation or oxidation | Improved reactivity and catalyst recyclability |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-ethyl-1-benzofuran-3-carbaldehyde oxime, and how can reaction conditions be systematically optimized?

- Methodology :

- Conventional Synthesis : Oximes are typically synthesized via condensation of carbonyl compounds (e.g., aldehydes) with hydroxylamine hydrochloride under acidic/basic conditions. Adjust pH (e.g., sodium acetate buffer) and temperature (60–80°C) to improve yield .

- Green Chemistry Approaches : Ionic liquids (ILs) like imidazolium salts can enhance reaction efficiency and reduce environmental impact. Compare ILs with traditional solvents (e.g., ethanol) using metrics like atom economy and E-factor .

- Advanced Techniques : Microwave-assisted synthesis reduces reaction time (e.g., 10–20 minutes vs. 6–12 hours) by enhancing thermal homogeneity. Optimize parameters (power, irradiation time) via DOE (Design of Experiments) .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure and purity of this compound?

- Methodology :

-

NMR Analysis : Compare aromatic proton signals (e.g., δ 7.12–7.90 ppm) with parent benzofuran derivatives (Table 1). For oxime confirmation, identify the =N–OH proton (δ 8.5–10.5 ppm) and assess splitting patterns .

-

IR Spectroscopy : Detect the C=N stretch (~1640 cm⁻¹) and O–H stretch (~3200 cm⁻¹). Use KBr pellets for solid samples and ensure baseline correction .

-

Purity Assessment : Combine HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry (ESI-MS) to detect impurities (<1%) .

Table 1 : Comparative NMR Data for Benzofuran Derivatives (δ, ppm)

Proton Type Parent Oxime 2-Ethyl Derivative Aromatic (C6–C7) 7.30–7.37 7.61 Oxime (=N–OH) 10.2 10.5 Ethyl Group (CH3) N/A 1.25 (t, J=7 Hz)

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity and regioselectivity of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity. Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set. Compare charge distribution at oxime (–NOH) vs. benzofuran ring .

- Molecular Docking : Screen against targets (e.g., acetylcholinesterase) using AutoDock Vina. Validate binding poses with MD simulations (NAMD, 100 ns) to evaluate stability .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC50 values across studies)?

- Methodology :

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., PubMed, SciFinder). Apply statistical models (random-effects) to account for variability in assay conditions (e.g., cell lines, incubation time) .

- Experimental Replication : Standardize protocols (e.g., MTT assay for cytotoxicity) using reference compounds (e.g., doxorubicin). Report results with 95% confidence intervals .

Q. How can interaction studies (e.g., protein binding, enzyme inhibition) elucidate the mechanism of action of this oxime derivative?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on CM5 chips. Measure binding kinetics (ka, kd) at varying oxime concentrations (1–100 µM) .

- Enzyme Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) for real-time inhibition monitoring. Calculate Ki values via Lineweaver-Burk plots .

Q. What green chemistry metrics are applicable to evaluate the sustainability of its synthesis?

- Methodology :

- Life Cycle Assessment (LCA) : Compare energy consumption and waste generation across methods (e.g., ILs vs. microwave). Use software like SimaPro for impact categories (e.g., global warming potential) .

- Circular Economy Strategies : Recover ILs via liquid-liquid extraction. Quantify recovery efficiency (>90%) via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.